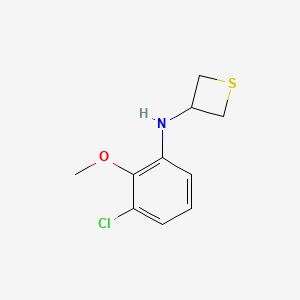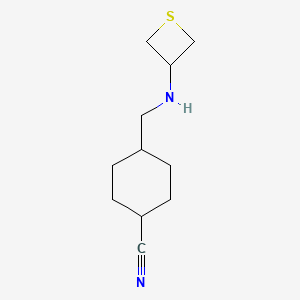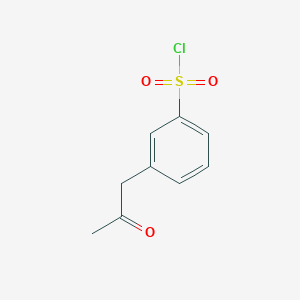![molecular formula C7H8BrN5 B12948750 5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12948750.png)
5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the construction of the pyrrolo[2,1-f][1,2,4]triazine core followed by functionalization. One common method starts with pyrrole, which undergoes a series of reactions including bromination, formylation, and amination . The reaction conditions often involve the use of strong bases like sodium hydride and reagents such as bromine and formamidine acetate .
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and safety. The use of commodity chemicals and a two-vessel-operated process can achieve a yield of up to 55% . Safety concerns such as exothermic reactions and the removal of impurities are carefully managed to ensure the production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: It can participate in cyclization reactions to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound .
Scientific Research Applications
5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is a key intermediate in the synthesis of antiviral drugs like remdesivir.
Cancer Research: The compound is used in the development of kinase inhibitors for targeted cancer therapy.
Chemical Biology: It serves as a building block for bioorthogonal chemistry applications.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. For instance, in antiviral applications, it targets viral RNA polymerase, inhibiting viral replication . In cancer therapy, it acts as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A closely related compound used in similar applications.
1,3,5-Triazine: Another triazine derivative with applications in medicinal chemistry.
Uniqueness
5-(Aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its bromine and aminomethyl groups make it particularly versatile for further functionalization and application in drug development .
Properties
Molecular Formula |
C7H8BrN5 |
|---|---|
Molecular Weight |
242.08 g/mol |
IUPAC Name |
5-(aminomethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C7H8BrN5/c8-5-1-4(2-9)6-7(10)11-3-12-13(5)6/h1,3H,2,9H2,(H2,10,11,12) |
InChI Key |
FVVMPMZBKZJCLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1CN)C(=NC=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)

![Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12948675.png)


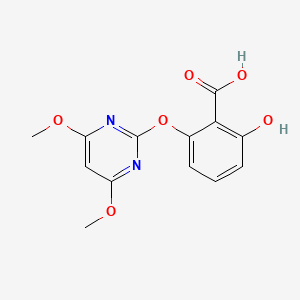
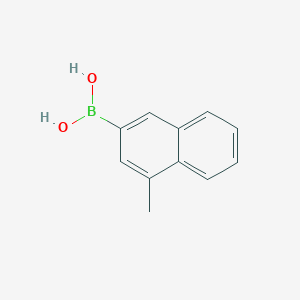
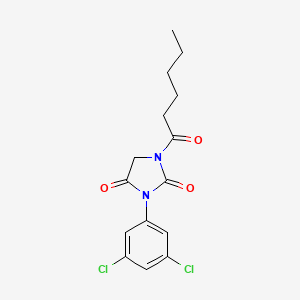
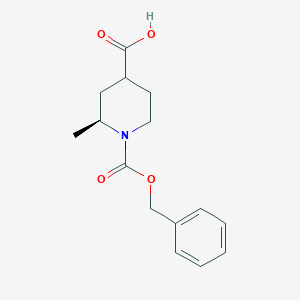
![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B12948706.png)
